(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

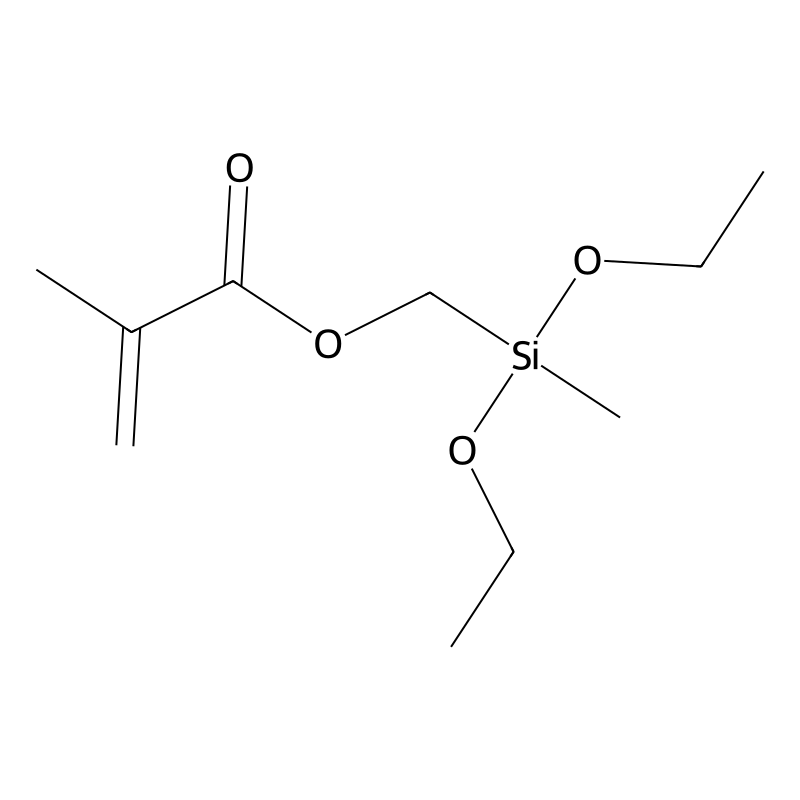

(Methacryloxymethyl)methyldiethoxysilane is an organosilicon compound that combines a methacrylate group with a silane. This compound features a methacryloxy functional group, which is known for its ability to polymerize under UV light or heat, making it useful in various applications, particularly in the fields of adhesives, coatings, and sealants. The presence of the diethoxysilane moiety allows for strong bonding to inorganic substrates, enhancing the adhesion properties of materials in which it is incorporated.

Surface Modification and Functionalization

Due to its combined functionalities, [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate can be used for surface modification and functionalization. The molecule possesses:

- Silane group (Si-O-CH3): This group allows for strong bonding with silicon dioxide (SiO2) surfaces, commonly found in glass, ceramics, and many microfluidic devices [].

- Methacrylate group (CH2=C(CH3)COOCH2CH3): This moiety can readily undergo polymerization, creating a covalently bonded organic layer on the substrate [].

This unique combination enables researchers to modify surfaces with desired organic functionalities. For instance, the methacrylate group can be used to graft specific biomolecules onto the surface, creating biosensors or cell culture platforms [].

Precursor for Organic-Inorganic Hybrid Materials

[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate can serve as a building block for the synthesis of organic-inorganic hybrid materials. These materials combine the properties of organic polymers with the stability and functionality of inorganic components. The silane group fosters bonding with inorganic fillers, while the methacrylate group allows for polymerization, leading to the formation of hybrid networks [].

Research explores utilizing this molecule to develop materials with tailored properties for various applications, including:

- Coatings: Hybrid coatings with improved scratch resistance, adhesion, and water repellency [].

- Biomaterials: Materials for bone repair or drug delivery that combine biocompatibility with mechanical strength [].

- Electronics: Development of novel electronic components with specific optical or conductive properties [].

- Polymerization: The methacrylate group can undergo radical polymerization when exposed to heat or UV light, forming cross-linked networks that enhance material properties.

- Condensation Reactions: The ethoxy groups can undergo hydrolysis and subsequent condensation reactions to form siloxane bonds with other silanes or silicate materials. This process is essential for creating durable coatings and adhesives.

- Copolymerization: It can be copolymerized with other monomers to modify the properties of polymers, such as improving mechanical strength or thermal stability.

Several methods are employed to synthesize (methacryloxymethyl)methyldiethoxysilane:

- Direct Synthesis: This involves the reaction of methacrylic acid with methyldiethoxysilane in the presence of a catalyst to form the desired silane.

- Sol-Gel Process: A sol-gel method can be utilized where metal alkoxides are hydrolyzed and condensed to form a network that incorporates (methacryloxymethyl)methyldiethoxysilane.

- Esterification: The reaction between methacrylic acid and an appropriate diol followed by reaction with diethoxysilane can yield the desired compound.

The uniqueness of (methacryloxymethyl)methyldiethoxysilane lies in its dual functionality as both a silane coupling agent and a polymerizable monomer, allowing it to enhance both adhesion properties and mechanical performance when used in composite materials.

Interaction studies involving (methacryloxymethyl)methyldiethoxysilane focus on its compatibility with various substrates and its behavior during polymerization. The hydrolysis rate of the ethoxy groups and their interaction with moisture are critical factors influencing the performance of coatings and adhesives. Additionally, studies on its interactions with biological systems are essential for evaluating its safety and efficacy in biomedical applications.